![molecular formula C24H22ClN3O4S B2806004 3-(1-(4-氯苄基)-2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)-N-(4-甲氧基苄基)丙酰胺 CAS No. 895651-42-0](/img/no-structure.png)

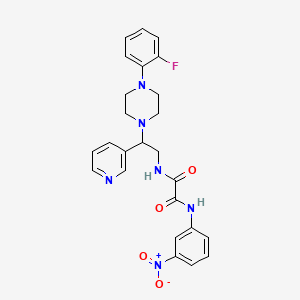

3-(1-(4-氯苄基)-2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)-N-(4-甲氧基苄基)丙酰胺

货号 B2806004

CAS 编号:

895651-42-0

分子量: 483.97

InChI 键: XYBJVRRZOPAYTM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

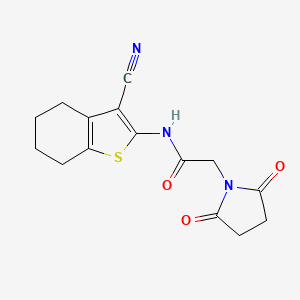

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-3(4H)-one core, which is a heterocyclic compound containing a fused pyrimidine and thiophene ring. This core is substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a propanamide group that is further substituted with a 4-methoxybenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-3(4H)-one core suggests that the compound may have interesting electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its properties .科学研究应用

- The pyridine-boryl radical chemistry has witnessed significant advancements in the last decade, enabling novel synthetic applications .

- An expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised .

Cascade Synthesis of Indolizines

Metal-Free Chalcogenation

Boronic Acid Derivatives

安全和危害

未来方向

属性

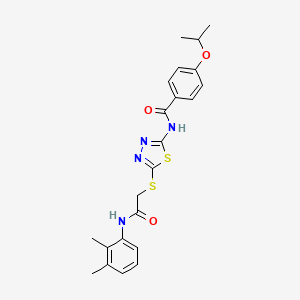

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then coupled with 4-methoxybenzylpropanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The final product is obtained after deprotection of the amine using trifluoroacetic acid (TFA).", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester", "sodium borohydride", "4-methoxybenzylpropanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester in ethanol to form the Schiff base", "Reduction of the Schiff base with sodium borohydride in methanol to form the amine", "Coupling of the amine with 4-methoxybenzylpropanoic acid using DCC and DMAP in dichloromethane to form the amide", "Deprotection of the amine using TFA in dichloromethane to obtain the final product" ] } | |

CAS 编号 |

895651-42-0 |

分子式 |

C24H22ClN3O4S |

分子量 |

483.97 |

IUPAC 名称 |

3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |

InChI |

InChI=1S/C24H22ClN3O4S/c1-32-19-8-4-16(5-9-19)14-26-21(29)10-12-27-23(30)22-20(11-13-33-22)28(24(27)31)15-17-2-6-18(25)7-3-17/h2-9,11,13H,10,12,14-15H2,1H3,(H,26,29) |

InChI 键 |

XYBJVRRZOPAYTM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

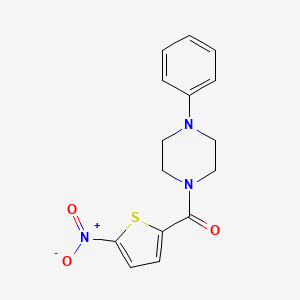

![7-Fluoro-2-methyl-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2805922.png)

![benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2805925.png)

![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2805939.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2805944.png)